molecular formula C11H10ClN3O2 B14319589 6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 112069-51-9

6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14319589
CAS No.: 112069-51-9
M. Wt: 251.67 g/mol
InChI Key: JBPPEFUKGXLWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is an organic compound with the molecular formula C11H10ClN3O2 This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chloroanilino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-chloroaniline with a suitable pyrimidine precursor. One common method includes the condensation of 2-chloroaniline with 3-methyluracil under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
  • 6-(2-Fluoroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
  • 6-(2-Iodoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-(2-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

CAS No.

112069-51-9

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

6-(2-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10ClN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-5-3-2-4-7(8)12/h2-6,13H,1H3,(H,14,17)

InChI Key

JBPPEFUKGXLWPT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.